2,2-Difluoro-2-methanesulfonylacetic acid
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Overview
Description
2,2-Difluoro-2-methanesulfonylacetic acid is an organic compound with the molecular formula C2HF3O4S. It is known for its unique chemical properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of two fluorine atoms and a methanesulfonyl group attached to an acetic acid backbone, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2-Difluoro-2-methanesulfonylacetic acid can be synthesized through the reaction of tetrafluoroethane-beta-sultone with sodium hydroxide. The reaction involves the following steps :
- In a 1000 mL three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and gas outlet, add anhydrous petroleum ether (400 mL).
- Slowly add tetrafluoroethane-beta-sultone (440 g) and deionized water (44 g, 2.44 mol) through an addition funnel while cooling the mixture with an ice bath.
- After the addition is complete, gradually heat the reaction mixture to room temperature and stir overnight.
- Purge the reaction mixture with nitrogen for 1 hour to remove any residual hydrogen fluoride.
- Separate the reaction mixture using a separatory funnel and collect the lower organic layer.
- Distill the collected layer under vacuum to obtain this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoro-2-methanesulfonylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethyl sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium iodide and potassium fluoride are employed for substitution reactions.
Major Products:
Oxidation: Difluoromethyl sulfone derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted acetic acid derivatives.
Scientific Research Applications
2,2-Difluoro-2-methanesulfonylacetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-methanesulfonylacetic acid involves its reactive sulfonyl group, which can form covalent bonds with nucleophilic sites on target molecules. This reactivity allows it to modify proteins, enzymes, and other biomolecules, leading to changes in their function and activity. The compound’s ability to generate difluorocarbene also contributes to its reactivity and versatility in chemical reactions .
Comparison with Similar Compounds
2,2-Difluoro-2-(fluorosulfonyl)acetic acid: Similar structure but with a fluorosulfonyl group instead of a methanesulfonyl group.
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: A methyl ester derivative with similar reactivity.
Uniqueness: 2,2-Difluoro-2-methanesulfonylacetic acid is unique due to its specific combination of fluorine atoms and a methanesulfonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in organic synthesis and pharmaceutical research .
Properties
Molecular Formula |
C3H4F2O4S |
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Molecular Weight |
174.13 g/mol |
IUPAC Name |
2,2-difluoro-2-methylsulfonylacetic acid |
InChI |
InChI=1S/C3H4F2O4S/c1-10(8,9)3(4,5)2(6)7/h1H3,(H,6,7) |
InChI Key |
XDEXDVDPMAWECK-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C(C(=O)O)(F)F |
Origin of Product |
United States |
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